![molecular formula C40H40F12FeP2 B15089028 (S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy is a complex organophosphorus compound featuring a ferrocene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy typically involves the following steps:
Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand under controlled conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a series of reactions involving trifluoromethylation reagents.
Final Assembly: The final compound is assembled by coupling the ferrocene derivative with the bis(trifluoromethyl)phenyl phosphine ligand.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ferrocene derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of (S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy involves its interaction with molecular targets through its phosphine and ferrocene moieties. These interactions can influence various molecular pathways, leading to the desired chemical or biological effects.
Comparaison Avec Des Composés Similaires
Bis[3,5-bis(trifluoromethyl)phenyl]phosphine: Shares the trifluoromethylphenyl phosphine ligand but lacks the ferrocene backbone.
Ferrocene Derivatives: Compounds with a ferrocene backbone but different substituents.
Uniqueness: (S)-1-{®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy is unique due to its combination of a ferrocene backbone and bis(trifluoromethyl)phenyl phosphine ligand, which imparts distinct electronic and steric properties, making it highly effective in specific catalytic and material applications.
Propriétés
Formule moléculaire |
C40H40F12FeP2 |
|---|---|
Poids moléculaire |
866.5 g/mol |
InChI |
InChI=1S/C35H35F12P2.C5H5.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h8,13-21,26-27H,2-7,9-12H2,1H3;1-5H;/t21-;;/m0../s1 |
Clé InChI |
QRWXESUNHGCSDF-FGJQBABTSA-N |
SMILES isomérique |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canonique |
CC([C]1[CH][CH][CH][C]1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


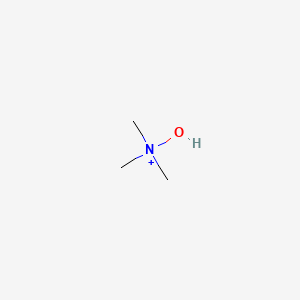
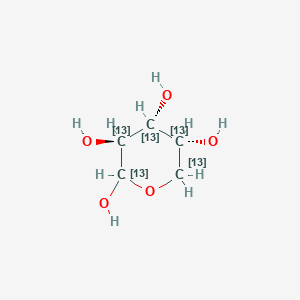



![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
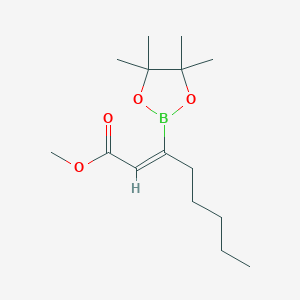
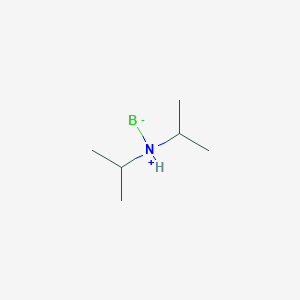


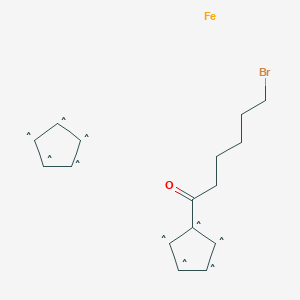
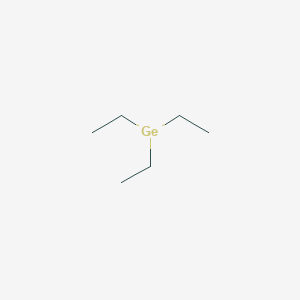
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
